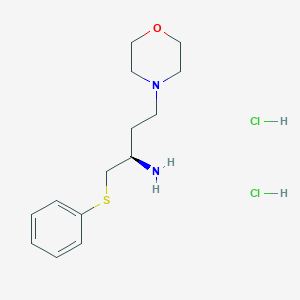
(R)-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound features a morpholine ring, a phenylthio group, and a butan-2-amine backbone, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a phenylthiol group onto the morpholine ring.
Formation of the Butan-2-Amine Backbone: This can be synthesized through reductive amination, where a ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow chemistry techniques to ensure high yield and purity. The use of immobilized enzymes or catalysts can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted morpholine derivatives.
科学研究应用
®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may enhance its binding affinity to these targets, while the morpholine ring can modulate its pharmacokinetic properties. The compound may exert its effects through inhibition or activation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
(S)-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
4-Morpholino-1-(phenylthio)butan-2-amine: The non-chiral version of the compound.
4-Morpholino-1-(phenylthio)butan-2-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. The presence of both the morpholine ring and phenylthio group also contributes to its distinct chemical and pharmacological properties.
属性
分子式 |
C14H24Cl2N2OS |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2OS.2ClH/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14;;/h1-5,13H,6-12,15H2;2*1H/t13-;;/m1../s1 |
InChI 键 |
JBZWTLMYNAUBGZ-FFXKMJQXSA-N |
手性 SMILES |
C1COCCN1CC[C@H](CSC2=CC=CC=C2)N.Cl.Cl |
规范 SMILES |
C1COCCN1CCC(CSC2=CC=CC=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11795659.png)

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)

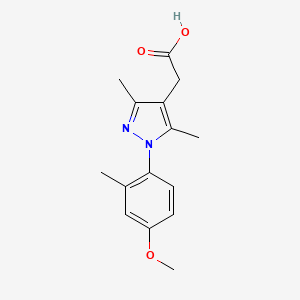

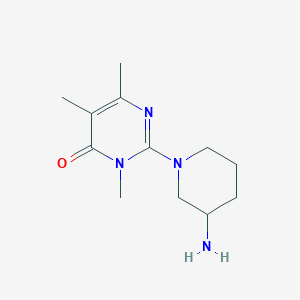
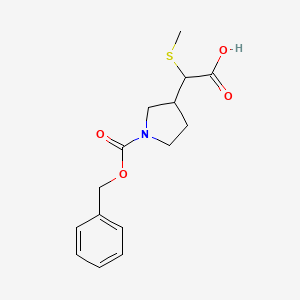

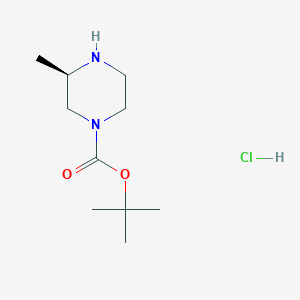
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
